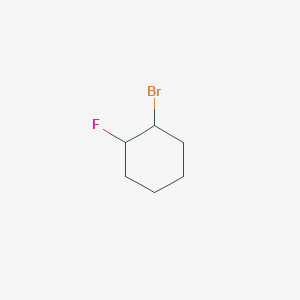

1-Bromo-2-fluorocyclohexane

Descripción

General Overview and Significance in Chemical Sciences

1-Bromo-2-fluorocyclohexane is a halogenated cyclohexane (B81311) that has garnered attention for its utility in synthetic organic chemistry, pharmaceutical development, and materials science. chemimpex.comchemimpex.com The presence of two different halogen atoms allows for selective chemical transformations, making it a valuable intermediate for creating more complex molecular architectures. chemimpex.com

Role as a Versatile Intermediate in Organic Synthesis

In the realm of organic synthesis, this compound serves as a key intermediate. chemimpex.comchemimpex.com The differential reactivity of the carbon-bromine and carbon-fluorine bonds enables chemists to perform sequential reactions, introducing various functional groups with a high degree of control. The bromine atom, being a good leaving group, can be readily displaced in nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, while the more robust carbon-fluorine bond often remains intact, a desirable feature in the synthesis of fluorinated molecules. chemimpex.com

Relevance in Pharmaceutical Development and Fluorinated Compounds

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties of a drug. numberanalytics.comnih.govnih.gov Fluorine can improve metabolic stability, binding affinity to target proteins, and membrane permeability. nih.govnih.gov this compound serves as a valuable building block for synthesizing these fluorinated compounds, including those with potential therapeutic applications. chemimpex.comchemimpex.com The cyclohexane scaffold itself is a common motif in many biologically active molecules. The ability to introduce a fluorine atom onto this ring system via intermediates like this compound is therefore of significant interest to pharmaceutical researchers. researchgate.net

Potential in Materials Science for Specialty Polymers and Coatings

The unique properties imparted by fluorine are also highly sought after in materials science. chemimpex.com Fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. rsc.orgacs.org These characteristics make them suitable for a variety of applications, including specialty coatings, and advanced polymers. rsc.orgresearchgate.net this compound can be used as a monomer or a precursor to monomers for the synthesis of such high-performance fluorinated polymers. chemimpex.com The introduction of the fluorocyclohexyl motif can influence the physical and chemical properties of the resulting materials, leading to enhanced performance characteristics. chemimpex.com

Historical Context of Halogenated Cyclohexane Research

The study of halogenated cyclohexanes has a long history, dating back to the late 19th and early 20th centuries. Early research focused on the direct halogenation of cyclohexane. google.com For instance, chemists like Markownikow and Sabatier investigated the reaction of cyclohexane with chlorine, often resulting in mixtures of polychlorinated products. google.com These early methods were often difficult to control and yielded complex product mixtures. google.com

The development of more controlled synthetic methods, such as the reaction of cyclohexanol (B46403) with hydrogen halides, provided better access to specific monohalogenated cyclohexanes like cyclohexyl chloride and cyclohexyl bromide. google.com The exploration of di- and polyhalogenated cyclohexanes continued, with researchers in the mid-20th century studying their stereochemistry and reactivity. amanote.com The competitive halogenation of cyclohexane and other hydrocarbons was also investigated to understand the nature of halogenation reactions. acs.org

Current Research Trends and Future Directions

Current research involving this compound and related fluorinated compounds is driven by the increasing demand for sophisticated molecules in pharmaceuticals and materials science. archivemarketresearch.com There is a growing focus on developing new and more efficient synthetic methods for the preparation of selectively fluorinated compounds. nih.gov This includes the development of novel catalysts and reagents to control the stereochemistry of the fluorination process.

In the pharmaceutical sector, the trend is towards the rational design of drugs with improved pharmacokinetic and pharmacodynamic profiles. numberanalytics.comresearchgate.net Fluorinated building blocks like this compound are expected to play a continuing role in the synthesis of new drug candidates. chemimpex.comresearchgate.net The use of fluorinated compounds in medical imaging techniques, such as Positron Emission Tomography (PET), is also an active area of research. nih.govresearchgate.net

In materials science, the development of "smart" materials with tunable properties is a key objective. Research is focused on creating new fluorinated polymers and copolymers with tailored characteristics for specific applications, such as advanced coatings, membranes, and electronic materials. acs.orgresearchgate.netresearchgate.net The synthesis of well-defined fluorinated copolymers with controlled architectures is a significant area of investigation. acs.org

Future research will likely continue to explore the unique reactivity of this compound, seeking to develop novel transformations and applications. The demand for enantiomerically pure fluorinated compounds will also drive research into asymmetric syntheses involving this and similar chiral building blocks.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2-fluorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQRVGXSORXOCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938024 | |

| Record name | 1-Bromo-2-fluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17170-96-6, 656-57-5 | |

| Record name | 1-Bromo-2-fluorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-2-fluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursors

Bromofluorination Reactions for Cyclohexene (B86901) Derivatives

Bromofluorination is a powerful method for introducing a fluorine atom into organic molecules. nih.govthieme-connect.de The reaction typically combines a source of electrophilic bromine with a nucleophilic fluoride (B91410) source. thieme-connect.de For cyclohexene, this reaction leads to the formation of 1-bromo-2-fluorocyclohexane. The process is an example of electrophilic addition. chemguide.co.uk

The addition of bromine monofluoride (BrF) or its stoichiometric equivalents is a key method for synthesizing vicinal bromofluoroalkanes. thieme-connect.dethieme-connect.decdnsciencepub.com While BrF itself can be prepared, it is often highly reactive and nonselective. thieme-connect.de A more controlled and widely used approach involves generating the "BrF" equivalent in situ using a combination of reagents. thieme-connect.decdnsciencepub.com

The mechanism for bromofluorination begins with the electrophilic attack of the cyclohexene π-bond on the bromine source. nih.gov This attack leads to the formation of a cyclic, three-membered ring intermediate known as a bromonium ion, where the bromine atom is bonded to both carbons of the original double bond. nih.govbeilstein-journals.orglibretexts.org This intermediate is a key feature of halogen addition to alkenes. chemguide.co.uklibretexts.org The positive charge in this species is located on the bromine atom. chemguide.co.uk

In a common and effective procedure for bromofluorination, N-bromoacetamide (NBA) or other N-bromoamides like N-bromosuccinimide (NBS) serve as the source of the electrophilic bromine ("positive bromine"). thieme-connect.defluorine1.ruenamine.net Anhydrous hydrogen fluoride (HF) or its complexes, such as triethylamine (B128534) trihydrofluoride (Et₃N·3HF) or pyridine-HF (Olah's reagent), act as the nucleophilic fluoride source. thieme-connect.defluorine1.ruorgsyn.org The reaction is typically conducted in a suitable solvent like ether or dichloromethane (B109758) at controlled temperatures. cdnsciencepub.comenamine.netorgsyn.org The combination of NBS and Et₃N·3HF is considered a particularly convenient and efficient reagent system for this transformation. orgsyn.org

Regioselectivity and Stereoselectivity in Bromofluorination

The addition of "BrF" to alkenes is characterized by high degrees of selectivity. The reaction with cyclohexene is stereospecific, resulting in anti-addition. beilstein-journals.orglibretexts.orgthieme-connect.com This means the bromine and fluorine atoms add to opposite faces of the cyclohexene ring. libretexts.org This stereochemical outcome is a direct consequence of the reaction mechanism. After the formation of the bromonium ion on one face of the ring, the fluoride ion attacks from the opposite, unhindered face. libretexts.org This backside attack opens the three-membered ring, leading to a trans relationship between the two new substituents. libretexts.orgwiley.com For cyclohexene, this process exclusively forms the trans-1,2-bromofluoride. wiley.com

When unsymmetrical alkenes are used, bromofluorination reactions generally follow Markovnikov's rule. nih.govthieme-connect.dethieme-connect.dethieme-connect.com This rule dictates that the electrophilic bromine atom adds to the carbon atom of the double bond that has more hydrogen atoms, while the nucleophilic fluoride ion adds to the more substituted carbon, which can better stabilize the partial positive charge in the transition state. The bromofluorination of alkenes using N-bromoamides and hydrogen fluoride typically yields the expected 1-bromo-2-fluoroalkanes as the major product, consistent with Markovnikov-type regioselectivity. thieme-connect.de While side reactions can sometimes produce small amounts of the isomeric 2-bromo-1-fluoroalkanes, the Markovnikov adduct is dominant. thieme-connect.decdnsciencepub.com In the case of the symmetrical cyclohexene molecule, the two carbon atoms of the double bond are equivalent, so only one constitutional isomer, this compound, is formed.

Synthesis of Specific Stereoisomers

The stereochemistry of the bromofluorination of cyclohexene is well-defined. The anti-addition mechanism dictates that the reaction produces trans-1-bromo-2-fluorocyclohexane (B93228). thieme-connect.comwiley.com The formation of this specific stereoisomer is a result of the fluoride ion's nucleophilic attack on a carbon of the bromonium ion from the side opposite to the bromine bridge. libretexts.org The stereochemistry of products derived from functionalized cyclohexenes can often be predicted by considering steric factors and applying the Fürst-Plattner rule to the ring-opening of the intermediate halonium ion. beilstein-journals.orgnih.gov While the trans isomer is the direct product of this addition reaction, the cis-1-bromo-2-fluorocyclohexane molecule is also a known compound. cymitquimica.com Specific chiral stereoisomers, such as (1S,2S)-1-bromo-2-fluorocyclohexane, have also been identified, highlighting the potential for asymmetric synthesis. cymitquimica.com

Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀BrF | chemsynthesis.comnih.gov |

| Molecular Weight | 181.05 g/mol | cymitquimica.comcymitquimica.comnih.gov |

| Boiling Point | 74.5-76.5 °C (at 19 mmHg) | chemsynthesis.com |

Preparation of cis-1-Bromo-2-fluorocyclohexane

The cis isomer of this compound is characterized by the bromine and fluorine atoms being on the same side of the cyclohexane (B81311) ring. nist.gov Its synthesis has been documented through specific reaction pathways. One notable method involves the dehydrobromination of cis-1-bromo-2-fluorocyclohexane with a strong base, which can lead to the formation of 1-fluorocyclohexene. google.comresearchgate.net This reaction underscores the reactivity of the cis isomer under basic conditions.

Further research indicates that the treatment of cis-1-bromo-2-fluorocyclohexane, where the most acidic hydrogens are anti-periplanar to both halogens, with reagents like potassium tert-butoxide or sodamide results in the exclusive elimination of hydrogen bromide to yield 1-fluorocyclohexene. thieme-connect.de

Table 1: Synthesis of cis-1-Bromo-2-fluorocyclohexane

| Starting Material | Reagents | Product | Key Observation |

|---|---|---|---|

| cis-1-Bromo-2-fluorocyclohexane | Strong Base | 1-Fluorocyclohexene | Dehydrobromination reaction. google.comresearchgate.net |

| cis-1-Bromo-2-fluorocyclohexane | Potassium tert-butoxide or Sodamide | 1-Fluorocyclohexene | Exclusive anti-elimination of HBr. thieme-connect.de |

Preparation of trans-1-Bromo-2-fluorocyclohexane

The trans isomer, with bromine and fluorine atoms on opposite sides of the ring, can be synthesized through several effective methods. nih.gov A common approach is the bromofluorination of cyclohexene. thieme-connect.de This reaction can be achieved using a combination of a bromine source, such as N-bromosuccinimide (NBS), and a fluoride source, like triethylamine trihydrofluoride (Et₃N·3HF). orgsyn.org This method is known for its stereospecific anti-addition, leading to the trans product. orgsyn.org The use of alkali fluorides and hydrogen fluoride presents a cost-effective, though generally lower-yielding, alternative. thieme-connect.de

Another significant route to trans-1-bromo-2-fluorocyclohexane is the ring-opening of cyclohexene oxide. This method involves treating the epoxide with reagents that provide bromide and fluoride ions. The reaction typically proceeds with high regio- and stereoselectivity. wiley.com For instance, the reaction of cyclohexene with NBS in an aqueous solution forms trans-2-bromocyclohexanol, which can then be converted to the epoxide. chegg.com Subsequently, the epoxide ring can be opened to introduce the fluorine atom.

Table 2: Synthesis of trans-1-Bromo-2-fluorocyclohexane

| Starting Material | Reagents | Product | Yield | Key Observation |

|---|---|---|---|---|

| Cyclohexene | N-Bromosuccinimide (NBS), Triethylamine trihydrofluoride (Et₃N·3HF) | trans-1-Bromo-2-fluorocyclohexane | High | Stereospecific anti-addition. orgsyn.org |

| Cyclohexene | Alkali fluorides, Hydrogen fluoride | trans-1-Bromo-2-fluorocyclohexane | 50-74% | Cost-effective alternative. thieme-connect.de |

| Cyclohexene Oxide | Bromide and Fluoride source | trans-1-Bromo-2-fluorocyclohexane | - | Regio- and stereoselective ring-opening. wiley.com |

| Cyclohexene | N-Bromosuccinimide (NBS), Tetrabutylammonium hydrogen difluoride | trans-2-Bromo-1-fluoro-1-methylcyclohexane (from 1-methylcyclohexene) | Almost exclusive | Markovnikov rule followed. thieme-connect.de |

Alternative Synthetic Routes and Precursors

Beyond the primary methods, other strategies exist for the synthesis of this compound, including the transformation of other halogenated cyclohexanes and direct introduction of both halogens.

Transformation of Other Halogenated Cyclohexanes

The conversion of other dihalogenated cyclohexanes represents a potential, though less common, route. For instance, the reductive elimination of 1,2-dihalides can be employed. Studies have shown that the treatment of trans-1-bromo-2-fluorocyclohexane with lithium aluminum hydride results in the formation of fluorocyclohexane (B1294287) in a 45% yield, indicating the possibility of manipulating existing dihalides to achieve different substitution patterns. cdnsciencepub.com Additionally, the reaction of trans-1-bromo-2-fluorocyclohexane with sodium methoxide (B1231860) can yield 3-fluorocyclohexene and 3-methoxycyclohexene, demonstrating how the choice of base can influence the elimination pathway. researchgate.net

Strategies for Introducing Fluorine and Bromine

The simultaneous or sequential introduction of fluorine and bromine onto a cyclohexane ring is a cornerstone of synthesizing the target compound. Halofluorination is a versatile method for introducing a single fluorine atom into organic molecules. thieme-connect.de This is typically achieved by generating the halogen fluoride in situ from an electrophilic halogen source and a fluoride equivalent. thieme-connect.de

Various reagent combinations can be used to achieve bromofluorination. A widely used system involves N-bromosuccinimide (NBS) as the source of electrophilic bromine and a hydrogen fluoride source like Olah's reagent (HF/pyridine) or triethylamine trihydrofluoride. orgsyn.orgthieme-connect.de These reactions generally follow the Markovnikov rule, with the fluorine atom adding to the more substituted carbon of the double bond. thieme-connect.de The reaction of alkenes with N-halosuccinimides in the presence of triethylamine tris(hydrogen fluoride) in a solvent like dichloromethane is typically complete within a few hours at room temperature, yielding the halofluorinated product in high yields (70-95%). thieme-connect.de

Alternative fluorinating agents like silver(I) fluoride in combination with bromine have also been used for the bromofluorination of alkenes. vulcanchem.com Furthermore, systems like trihaloisocyanuric acids with HF-pyridine have been shown to be effective for the halofluorination of alkenes. thieme-connect.com

Table 3: Alternative Synthetic Strategies

| Strategy | Precursor | Reagents | Product(s) | Key Features |

|---|---|---|---|---|

| Reductive Elimination | trans-1-Bromo-2-fluorocyclohexane | Lithium aluminum hydride | Fluorocyclohexane | Demonstrates manipulation of existing dihalides. cdnsciencepub.com |

| Base-induced Elimination | trans-1-Bromo-2-fluorocyclohexane | Sodium methoxide | 3-Fluorocyclohexene, 3-Methoxycyclohexene | Base-dependent elimination pathway. researchgate.net |

| Halofluorination | Alkene | N-halosuccinimide, HF source (e.g., Et₃N·3HF) | Halofluorinated alkane | Versatile method for introducing a single fluorine atom. thieme-connect.deorgsyn.org |

| Bromofluorination | Alkene | Silver(I) fluoride, Bromine | Bromofluorinated alkane | Alternative fluorinating agent. vulcanchem.com |

| Halofluorination | Alkene | Trihaloisocyanuric acids, HF-Pyridine | Halofluorinated alkane | Effective reagent system. thieme-connect.com |

Reaction Mechanisms and Reactivity

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. scribd.com The reaction can proceed through a concerted (SN2) or a stepwise (SN1) mechanism. youtube.com

The reactivity of 1-bromo-2-fluorocyclohexane in nucleophilic substitution is primarily centered on the carbon-bromine bond. Bromine is a significantly better leaving group than fluorine due to the weaker carbon-bromine bond compared to the very strong carbon-fluorine bond. youtube.com Therefore, nucleophilic attack will occur at the carbon bearing the bromine atom.

The fluorine atom, while a poor leaving group itself, exerts a strong electron-withdrawing inductive effect. This effect has two opposing consequences:

Deactivation towards SN1: The inductive effect of the adjacent fluorine atom destabilizes the development of a positive charge on the carbocation intermediate required for an SN1 reaction. This makes the SN1 pathway less favorable than it would be for a non-fluorinated bromocyclohexane.

Deactivation towards SN2: The electron-withdrawing fluorine also slightly deactivates the carbon-bromine bond towards SN2 attack by pulling electron density away, making the carbon atom less electrophilic.

For SN2 reactions, steric hindrance is a major factor. The accessibility of the carbon atom bearing the bromine to the incoming nucleophile is crucial. The reaction requires a backside attack, where the nucleophile approaches from the side opposite to the leaving group. ontosight.ai In a cyclohexane (B81311) chair conformation, this attack is most efficient when the leaving group is in an axial position, as this orientation provides a clearer path for the nucleophile compared to an equatorial position which is more sterically shielded by the ring itself. chemistrysteps.com

Table 3.1: Factors Influencing Nucleophilic Substitution in this compound

| Reaction Type | Factor | Influence of Substituents |

| SN1 | Carbocation Stability | Fluorine's inductive effect destabilizes the adjacent carbocation, hindering the reaction. |

| SN1 | Leaving Group | Bromine is a good leaving group, a prerequisite for the reaction. |

| SN2 | Electrophilicity | Fluorine's inductive effect slightly reduces the electrophilicity of the C-Br carbon. |

| SN2 | Leaving Group | Bromine is a good leaving group, facilitating the concerted displacement. |

| SN2 | Steric Hindrance | Reaction is favored when bromine is in an axial position to allow for backside attack. chemistrysteps.com |

Strong, weakly basic nucleophiles favor SN2 reactions. The thiophenoxide ion (C₆H₅S⁻) is an excellent nucleophile and would be expected to react with this compound via an SN2 mechanism. The reaction proceeds with inversion of stereochemistry at the carbon atom where substitution occurs. ontosight.ai

For the reaction to occur, the molecule must adopt a conformation where the bromine atom is in an axial position. The thiophenoxide ion would then perform a backside attack, displacing the bromide ion and forming a new carbon-sulfur bond. The product would be the corresponding 2-fluorocyclohexyl phenyl sulfide, with an inverted configuration at the carbon that was bonded to bromine.

Elimination Reactions (E1, E2, E1cB)

Elimination reactions of this compound lead to the formation of an alkene (a cyclohexene (B86901) derivative) through the removal of a hydrogen atom and the bromide leaving group from adjacent carbon atoms. youtube.com

Three primary mechanisms for elimination exist: E1, E2, and E1cB.

E1 (Elimination, Unimolecular): This is a two-step process that proceeds through a carbocation intermediate, similar to the SN1 reaction. youtube.com It is generally favored by tertiary alkyl halides and weak bases. Due to the destabilizing effect of the adjacent fluorine on the carbocation, the E1 pathway is unlikely for this compound unless under forcing conditions.

E2 (Elimination, Bimolecular): This is a concerted, one-step reaction where a base removes a proton, and the leaving group departs simultaneously to form a double bond. youtube.com It is favored by strong bases. This is the most probable elimination pathway for this compound.

E1cB (Elimination, Unimolecular, Conjugate Base): This two-step mechanism involves the formation of a carbanion intermediate followed by the departure of the leaving group. It requires a poor leaving group and a proton that is particularly acidic. While bromine is a good leaving group, the strong electron-withdrawing effect of the adjacent fluorine could potentially make the E1cB mechanism a consideration under specific basic conditions, although the E2 pathway is generally more common for alkyl bromides.

In a base-promoted β-elimination, a base removes a hydrogen atom from the carbon adjacent (β-position) to the carbon bearing the leaving group (α-position). In this compound, the bromine is the leaving group. The reaction is highly dependent on the stereochemistry of the substrate. vaia.com

The E2 reaction has a strict stereochemical requirement for a periplanar arrangement of the proton being removed and the leaving group. libretexts.org This means they must lie in the same plane. There are two such arrangements: syn-periplanar (0° dihedral angle) and anti-periplanar (180° dihedral angle). chemistrysteps.comlibretexts.org

Syn-elimination: The H and Br are on the same side of the C-C bond. This requires an eclipsed conformation, which is high in energy. youtube.com

Anti-elimination: The H and Br are on opposite sides of the C-C bond. This allows the molecule to be in a lower-energy staggered conformation. youtube.com

For E2 reactions, anti-elimination is overwhelmingly favored. youtube.comlibretexts.org In cyclohexane systems, this anti-periplanar requirement translates to a trans-diaxial arrangement; both the leaving group (Br) and the β-proton must be in axial positions for the reaction to occur efficiently. youtube.comyoutube.comchemistrysteps.com This geometric constraint dictates which isomers of this compound will react and which alkene products will be formed. vaia.com For an E2 reaction to proceed, the cyclohexane ring must be able to adopt a chair conformation that places the bromine atom and a hydrogen on an adjacent carbon in opposing axial positions. youtube.com

Table 3.2: Stereochemical Requirements for E2 Elimination

| Geometry | Dihedral Angle | Conformation | Energetic Favorability |

| Anti-periplanar | 180° | Staggered | Highly Favored |

| Syn-periplanar | 0° | Eclipsed | Highly Disfavored |

This stereochemical requirement is critical for predicting the products of E2 reactions in the cis and trans isomers of this compound. The accessibility of a trans-diaxial arrangement will determine the regioselectivity and rate of the elimination.

Base-Promoted 1,2-Elimination (β-Elimination)

Organometallic Reactions

Grignard reagents are powerful organometallic compounds formed by the reaction of an organic halide with magnesium metal in an anhydrous ether solvent. byjus.comlibretexts.org The general formula is R-Mg-X, where R is an alkyl or aryl group and X is a halogen. byjus.com For this compound, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in this reaction. Therefore, magnesium will insert into the C-Br bond to form the corresponding Grignard reagent, 2-fluorocyclohexylmagnesium bromide.

The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will react readily with water or other protic solvents to quench the reagent, forming an alkane (in this case, fluorocyclohexane). libretexts.org The resulting Grignard reagent is a strong nucleophile and can be used in a variety of subsequent reactions to form new carbon-carbon bonds. byjus.comlibretexts.org

Reaction Scheme: C₆H₁₀BrF + Mg → C₆H₁₀FMgBr (in anhydrous ether)

This compound can serve as an electrophilic partner in metal-catalyzed cross-coupling reactions. These reactions, often catalyzed by palladium or copper, are fundamental in forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov A key aspect of these reactions, particularly when using stereochemically defined starting materials, is the stereochemical outcome at the carbon center.

In many palladium-catalyzed cross-coupling reactions involving alkyl halides, the stereochemistry can be controlled. Depending on the specific catalytic system (ligands, metal, and additives), the reaction can proceed with either net retention or net inversion of configuration. For certain systems, particularly those using organoboron or organotin nucleophiles, conditions have been developed that favor stereoretention. nih.gov This means if a specific stereoisomer of this compound is used, the product will retain that same relative stereochemistry. This control is highly valuable in the synthesis of complex molecules where stereochemistry is crucial.

Oxidative addition is a fundamental step in many catalytic cycles, involving the addition of a substrate, such as an alkyl halide, to a metal center, which increases the oxidation state and coordination number of the metal. The reaction of trans-1-bromo-2-fluorocyclohexane (B93228) with low-valent iridium(I) complexes has been studied to understand the mechanism of this process. acs.orgrsc.org

Specifically, the reaction of trans-1-bromo-2-fluorocyclohexane with trans-[Ir(PMe₃)₂COCl] results in the oxidative addition of the C-Br bond to the iridium(I) center. rsc.org Detailed stereochemical studies of this reaction have shown that the process occurs with a complete inversion of configuration at the carbon atom attached to the bromine. rsc.org This stereochemical outcome strongly supports an Sₙ2-type mechanism for the oxidative addition, where the metal complex acts as a nucleophile, attacking the carbon atom and displacing the bromide ion from the opposite face. rsc.org This finding provides significant insight into the intimate mechanism of C-X bond activation by transition metal complexes. acs.orgrsc.org

Table 2: Mechanistic Details of Oxidative Addition

| Reactant | Metal Complex | Key Observation | Implied Mechanism |

|---|

Interaction Studies with Electrophiles and Nucleophiles

The reactivity of this compound is largely defined by its interactions with electrophiles and nucleophiles.

As an Electrophile: An electrophile is a chemical species that accepts an electron pair to form a new covalent bond. libretexts.orgmasterorganicchemistry.com The this compound molecule is inherently electrophilic at the carbon atom bonded to the bromine. The electronegative bromine atom polarizes the C-Br bond, creating a partial positive charge (δ+) on the carbon, making it susceptible to attack by nucleophiles. youtube.com Reactions such as the Sₙ2 and E2 mechanisms are classic examples of a nucleophile attacking this electrophilic center.

Interaction with Nucleophiles: A nucleophile is a reactant that provides an electron pair to form a new bond. libretexts.orgmasterorganicchemistry.com Common nucleophiles include hydroxide, alkoxides, cyanide, and amines. libretexts.org The interaction of this compound with a nucleophile can result in one of two primary outcomes:

Substitution (Sₙ2): The nucleophile attacks the electrophilic carbon and displaces the bromide leaving group. This results in the formation of a new bond between the nucleophile and the cyclohexane ring. As seen in the oxidative addition to iridium, this attack typically proceeds with inversion of stereochemistry. rsc.org

Elimination (E2): The nucleophile acts as a base, abstracting a proton from a carbon adjacent to the C-Br bond, leading to the formation of an alkene (see Section 3.2.2.2).

The competition between substitution and elimination is influenced by the nature of the nucleophile (its basicity and steric bulk), the solvent, and the temperature. Strong, non-bulky nucleophiles may favor substitution, while strong, bulky bases favor elimination. umkc.edu

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| trans-1-Bromo-2-fluorocyclohexane |

| 1-Bromocyclohexene |

| 3-Bromocyclohexene |

| 1-Fluorocyclohexene |

| 3-Fluorocyclohexene |

| Fluorocyclohexane (B1294287) |

| 2-Fluorocyclohexylmagnesium bromide |

| Sodium ethoxide |

| Potassium hydroxide |

| Potassium tert-butoxide |

Stereochemistry and Conformational Analysis

Chirality and Stereoisomers of 1-Bromo-2-fluorocyclohexane

The presence of two substituted carbon atoms (C1 and C2) in this compound gives rise to stereoisomerism. researchgate.net Both the carbon atom bonded to the bromine and the carbon atom bonded to the fluorine are stereocenters. This leads to the existence of four possible stereoisomers: two pairs of enantiomers. These pairs are diastereomers of each other.

The stereoisomers are categorized based on the relative orientation of the bromo and fluoro substituents:

trans isomers: The substituents are on opposite faces of the cyclohexane (B81311) ring. This includes the (1R,2R) and (1S,2S) enantiomeric pair.

cis isomers: The substituents are on the same face of the ring. This includes the (1R,2S) and (1S,2R) enantiomeric pair.

Some studies have focused on the reactivity and properties of specific stereoisomers, such as trans-1-Bromo-2-fluorocyclohexane (B93228), in various chemical reactions. lookchem.comacs.org

Each stereocenter in the four stereoisomers can be assigned a specific configuration (R or S) based on the Cahn-Ingold-Prelog priority rules. The priority of the substituents on each chiral carbon determines its designation. For C1, the priority order is Br > C2 > C6 > H. For C2, the priority is F > C1 > C3 > H.

The enantiomeric purity of a sample of this compound is a measure of the excess of one enantiomer over the other. This is a crucial factor in stereoselective synthesis and reactions where the specific three-dimensional structure of the molecule is important for its biological or chemical activity. For instance, studies involving cross-coupling reactions have demonstrated the retention of configuration, highlighting the importance of starting with enantiomerically pure or enriched material. acs.org

Conformational Isomerism of the Cyclohexane Ring

The cyclohexane ring is not planar and exists predominantly in a flexible chair conformation to minimize angular and torsional strain. ualberta.caualberta.ca

The most stable conformation of the cyclohexane ring is the chair form, where all bond angles are close to the ideal tetrahedral angle of 109.5°, and all adjacent hydrogen atoms are in a staggered arrangement. ualberta.calibretexts.org The cyclohexane ring can undergo a conformational change known as a "ring flip." libretexts.orgmasterorganicchemistry.com During this process, axial bonds become equatorial, and equatorial bonds become axial. libretexts.orgmasterorganicchemistry.com

For this compound, the ring flip interconverts two different chair conformations. For example, in the cis isomer, a conformation with an axial bromine and an equatorial fluorine (a,e) will flip to a conformation with an equatorial bromine and an axial fluorine (e,a). chegg.com In the trans isomer, the diaxial conformation (a,a) flips to a diequatorial conformation (e,e). libretexts.org The relative stability of these conformers determines the equilibrium distribution.

In substituted cyclohexanes, substituents generally prefer the more spacious equatorial position to avoid steric hindrance with other atoms. libretexts.org This steric strain in the axial position is primarily due to 1,3-diaxial interactions with the other two axial hydrogens on the same side of the ring. ualberta.ca

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. masterorganicchemistry.compearson.com A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com

Table 1: A-Values for Selected Cyclohexane Substituents

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F | 0.24 |

| -Cl | 0.53 |

| -Br | 0.48 |

| -I | 0.47 |

| -CH₃ | 1.7 |

Data sourced from Chemistry LibreTexts. libretexts.org

For halogens, the preference for the equatorial position is less pronounced compared to bulkier groups like a methyl group. reddit.com Interestingly, while atomic size increases down the halogen group, the A-values for Cl, Br, and I are quite similar. masterorganicchemistry.com This is attributed to the increasing carbon-halogen bond length for larger halogens, which moves the substituent further from the ring and lessens the 1,3-diaxial interactions. masterorganicchemistry.com Fluorine, being the smallest halogen, has the lowest A-value among them. libretexts.org In cis-1-bromo-2-fluorocyclohexane, the conformation where the larger bromine atom occupies the equatorial position and the smaller fluorine atom is axial would be expected to be more stable than the reverse. berkeley.edu For the trans isomer, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial strain for both substituents. libretexts.org

The dihedral angle, which describes the angle between two planes, is a critical parameter in determining conformational stability. ualberta.caualberta.ca In the chair conformation of cyclohexane, the substituents on adjacent carbons can have a gauche (dihedral angle of 60°) or anti (dihedral angle of 180°) relationship.

Computational and Theoretical Studies on Conformation

Computational chemistry provides powerful tools for analyzing the structures and relative energies of different conformers of this compound. Methods like ab initio molecular orbital theory and density functional theory (DFT) can be used to calculate the energies of various conformations. whiterose.ac.uk

These theoretical studies can predict the most stable conformer by comparing the calculated energies of the diaxial, diequatorial, and axial-equatorial arrangements for the cis and trans isomers. Such calculations often corroborate experimental findings based on A-values, confirming, for example, that the diequatorial conformer of the trans isomer is the most stable. libretexts.org Theoretical models also allow for the investigation of transition states, such as the one for the ring flip, and can provide insights into reaction mechanisms where the stereochemistry of the molecule plays a key role. whiterose.ac.uk Some computational models have utilized graph theory to predict physical properties like the refractive index, where stereoisomers like this compound are considered. researchgate.netmdpi.com

Experimental Techniques for Conformational Analysis (e.g., NMR, X-ray Diffraction)

Experimental methods provide crucial data to validate and complement the theoretical predictions of conformational analysis.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. For cyclohexane derivatives, the magnitude of the vicinal coupling constants (³JHH) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the relative populations of different chair conformers can be determined. For instance, a larger ³JHH value is typically observed for diaxial protons, while smaller values are seen for axial-equatorial and diequatorial protons. In the study of trans-1,2-dihalocyclohexanes, the solvent dependence of ³JH1,H2 coupling constants was used to determine the conformational equilibria in various solvents. nih.gov

X-ray Diffraction: X-ray crystallography provides precise information about the three-dimensional structure of molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, the exact positions of the atoms can be determined, revealing the preferred conformation in the crystalline phase. While this method provides a static picture of the molecule, it offers definitive proof of a particular conformation. For many substituted cyclohexanes, X-ray diffraction studies have confirmed the chair conformation and the preference for bulky groups to occupy equatorial positions.

The combination of these theoretical and experimental techniques provides a comprehensive understanding of the intricate conformational behavior of this compound, governed by the subtle interplay of steric repulsions and stabilizing stereoelectronic interactions.

Advanced Spectroscopic Characterization and Elucidation

Mass Spectrometry (MS)

Mass-Resolved Isomer-Selective Chemical Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of 1-Bromo-2-fluorocyclohexane. When coupled with a chromatographic separation method like Gas Chromatography (GC-MS), it allows for the effective analysis of its distinct isomers, namely cis-1-Bromo-2-fluorocyclohexane and trans-1-Bromo-2-fluorocyclohexane (B93228). researchgate.netnih.gov The gas chromatography component separates the isomers based on their different physical properties, allowing the mass spectrometer to analyze each one individually. researchgate.net

The electron ionization (EI) mass spectrum of cis-1-Bromo-2-fluorocyclohexane shows a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed, though its intensity can vary. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in pairs of peaks (M⁺ and M+2) for bromine-containing fragments. Key fragments observed in the mass spectrum provide structural clues. For instance, the loss of a bromine atom (M-Br)⁺ or a fluorine atom (M-F)⁺ are common fragmentation pathways.

The NIST Mass Spectrometry Data Center provides a reference spectrum for the cis-isomer, highlighting its primary fragmentation ions. orgchemboulder.com

Table 1: Key Mass Spectrum Fragments for cis-1-Bromo-2-fluorocyclohexane

| m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|

| 182/180 | Molecular Ion Peak [C₆H₁₀⁷⁹BrF]⁺ / [C₆H₁₀⁸¹BrF]⁺ |

| 101 | Fragment from loss of Bromine [M-Br]⁺ |

| 81 | Cyclohexenyl cation [C₆H₉]⁺ |

This table is generated based on data available from the NIST WebBook for cis-1-Bromo-2-fluorocyclohexane. orgchemboulder.com

Infrared (IR) Spectroscopy: C-F Band Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the key vibrational bands of interest are the carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching frequencies.

The C-F bond typically absorbs in the fingerprint region of the IR spectrum. The exact position of the band can be influenced by the local molecular environment and the conformation of the cyclohexane (B81311) ring (axial vs. equatorial position of the fluorine atom). Generally, the C-F stretching vibration is strong and appears in the 1400-1000 cm⁻¹ range. The C-Br stretch occurs at a lower frequency, typically between 690 cm⁻¹ and 515 cm⁻¹, due to the larger mass of the bromine atom compared to fluorine. orgchemboulder.com The presence of strong absorption bands in these respective regions provides confirmatory evidence for the presence of both halogen substituents on the cyclohexane ring.

Table 2: General Expected IR Absorption Ranges for Key Bonds

| Bond | Vibration Type | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-F | Stretch | 1400 - 1000 |

| C-Br | Stretch | 690 - 515 |

| C-H | Stretch (sp³) | 3000 - 2850 |

This table presents generally accepted frequency ranges for the specified chemical bonds.

Advanced Spectroscopic Techniques for Structural Elucidation

Beyond standard mass spectrometry and IR spectroscopy, a suite of advanced techniques is necessary for the unambiguous structural elucidation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) , as previously mentioned, is fundamental. It not only confirms the molecular mass and fragmentation but also serves to separate the cis and trans isomers, which may exhibit very similar mass spectra but have different retention times on the GC column. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool. ¹H NMR provides information about the electronic environment and connectivity of hydrogen atoms. ¹³C NMR identifies the number of unique carbon environments. For a fluorinated compound like this, ¹⁹F NMR is particularly powerful. nih.gov It provides direct information about the fluorine atom's environment, and its coupling with nearby protons (¹H-¹⁹F coupling) is invaluable for determining the relative stereochemistry of the substituents on the cyclohexane ring.

Ion Mobility-Mass Spectrometry (IM-MS) is a more modern technique that separates ions based on their size, shape, and charge in the gas phase. This provides an additional dimension of separation beyond just mass-to-charge ratio. The collision cross-section (CCS) is a measure of the ion's rotational average projected area and is a characteristic property. Predicted CCS values can be calculated for different isomers and compared with experimental data to aid in identification.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.00228 | 132.0 |

| [M+Na]⁺ | 202.98422 | 141.9 |

| [M-H]⁻ | 178.98772 | 136.6 |

| [M+NH₄]⁺ | 198.02882 | 155.5 |

| [M+K]⁺ | 218.95816 | 131.9 |

Data sourced from PubChemLite, calculated using CCSbase.

These advanced methods, often used in combination and supported by computational chemistry calculations, provide the comprehensive data required to fully characterize the structure and stereochemistry of this compound.

Applications in Medicinal Chemistry Research and Drug Discovery

Role as a Building Block for Chiral Compounds

The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities. 1-Bromo-2-fluorocyclohexane, existing as distinct stereoisomers (cis and trans), serves as a fundamental building block for the synthesis of chiral compounds. cymitquimica.com Researchers leverage the defined three-dimensional arrangement of the bromine and fluorine atoms on the cyclohexane (B81311) ring to construct molecules with specific optical activities, which is essential for developing enantiomerically pure drugs. cymitquimica.com

The specific stereoisomers of this compound, such as (1S,2S)-1-bromo-2-fluorocyclohexane, provide a chiral starting point whose stereochemistry can influence the reactivity and subsequent interactions of the synthesized molecules. cymitquimica.com For instance, cross-coupling reactions involving trans-1-bromo-2-fluorocyclohexane (B93228) have been shown to proceed with retention of configuration, allowing for the controlled synthesis of specific stereoisomers of more complex molecules. acs.org The ability to isolate and characterize single conformers, such as the (di)axial conformer of trans-1,2-bromofluorocyclohexane, provides deep insight into their innate structures, which is crucial for rational chiral drug design. chimia.ch

| Stereoisomer of this compound | CAS Registry Number | Significance in Chiral Synthesis |

| cis-1-Bromo-2-fluorocyclohexane | 51422-74-3 | A specific starting material for creating chiral molecules where the relative stereochemistry is fixed. nist.gov |

| trans-1-Bromo-2-fluorocyclohexane | 17170-96-6 | Used in reactions where stereochemical integrity is maintained, allowing for predictable synthesis of chiral products. acs.orgnih.gov |

| (1S,2S)-1-bromo-2-fluorocyclohexane | 51422-74-3 | A specific enantiomer that provides a defined stereochemical foundation for building complex chiral drugs. cymitquimica.com |

Synthesis of Biologically Active Compounds

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. chemimpex.com Its utility stems from the differential reactivity of the carbon-bromine and carbon-fluorine bonds, allowing for sequential and site-selective modifications. The compound serves as a scaffold for creating novel therapeutic agents by enabling access to complex fluorinated cyclohexane derivatives. chemimpex.comresearchgate.net

The introduction of fluorinated cyclohexane motifs into molecules is a recognized strategy in drug discovery programs. nih.gov For example, synthetic methods have been developed to produce fluorinated β-aminocyclohexanecarboxylic acid derivatives, which are compounds of significant interest in pharmaceutical chemistry due to their potential biological activities. beilstein-journals.orgnih.gov The development of building blocks like the stereoisomers of tetrafluorocyclohexylamine for discovery chemistry underscores the importance of such fluorinated ring systems. nih.gov The presence of these fluorinated saturated rings has become a feature in several marketed drug molecules, highlighting their value in medicinal chemistry. researchgate.net

| Property | Influence of Fluorination | Relevance to Drug Design |

| Metabolic Stability | Blocks sites of metabolic oxidation. researchgate.net | Increases drug half-life and bioavailability. |

| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds) with protein targets. researchgate.net | Enhances potency and selectivity. |

| Lipophilicity | Increases lipophilicity, affecting membrane permeability. researchgate.net | Modulates absorption and distribution profiles. |

| Conformation | Can induce specific molecular conformations through stereoelectronic effects. ufla.br | Optimizes the molecule's shape for receptor binding. |

Exploration of Structure-Activity Relationships in Fluorinated Molecules

Understanding the relationship between a molecule's three-dimensional structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug design. The introduction of fluorine provides a powerful handle for modifying this relationship. uni-goettingen.de this compound serves as a valuable tool in these explorations by allowing for the systematic introduction of a fluorine atom into a cyclohexane scaffold.

Detailed structural studies on molecules like trans-1,2-bromofluorocyclohexane have revealed significant deviations from idealized geometries, providing critical data on the conformational preferences of such fluorinated rings. chimia.ch This precise structural information is essential for building accurate computational models used in computer-aided drug design. nih.gov By synthesizing a series of analogs containing the fluorocyclohexane (B1294287) motif, researchers can probe how changes in stereochemistry and the position of the fluorine atom impact biological activity, leading to a more rational approach to optimizing lead compounds. ufla.br The study of stereoelectronic effects in fluorinated compounds allows for better control over molecular conformation, which is key to optimizing biological responses and other properties like drug absorption. ufla.br

Interactions with Biological Molecules and Cellular Processes

The biological effects of compounds derived from this compound are rooted in their interactions with biomolecules. The fluorine atom itself can participate in crucial intermolecular interactions. Although a weak hydrogen bond acceptor, fluorine can form significant non-covalent interactions within a protein's binding pocket, thereby stabilizing the drug-target complex and enhancing binding affinity. researchgate.net

Preliminary research suggests that the electrophilic nature of this compound allows it to react with nucleophilic sites found in biological macromolecules like proteins and enzymes, potentially influencing cellular processes. The incorporation of fluorinated amino acids, which can be synthesized from precursors like fluorinated cyclohexanes, into peptides has been shown to generate specific and potentially enhanced protein-ligand and protein-protein interactions. beilstein-journals.orgnih.gov While the exact interactions of many specific derivatives with their biological targets are still under investigation, the unique properties conferred by the fluorocyclohexane moiety make it a promising feature for designing molecules that can effectively engage with biological systems. nih.gov

Derivatives and Analogs

Synthesis and Reactivity of Substituted 1-Bromo-2-fluorocyclohexane Derivatives

The synthesis of substituted this compound derivatives often involves the bromofluorination of corresponding substituted cyclohexenes. This reaction typically proceeds via an anti-addition mechanism, leading to the formation of trans isomers. For instance, the bromofluorination of various alkenes using N-bromosuccinimide (NBS) and triethylamine (B128534) tris(hydrogen fluoride) (Et3N·3HF) in dichloromethane (B109758) is a common and efficient method. orgsyn.org This approach has been used to prepare a range of 1-bromo-2-fluoro compounds with high regioselectivity, following Markovnikov's rule where the bromine atom adds to the less substituted carbon of the double bond. orgsyn.org

The reactivity of these substituted derivatives is influenced by the nature and position of the substituents on the cyclohexane (B81311) ring. Electron-withdrawing or donating groups can affect the stability of intermediates in nucleophilic substitution or elimination reactions. For example, a methyl group on the cyclohexane ring can influence the regioselectivity of elimination reactions and the rate of substitution reactions through steric and electronic effects.

One specific example is the synthesis of 1-(bromomethyl)-1-fluorocyclohexane, which is achieved through the bromofluorination of methylenecyclohexane. vulcanchem.com This reaction can be carried out using reagents like NBS and Et3N·3HF or silver(I) fluoride (B91410) and bromine, with reported yields around 59%. vulcanchem.com The resulting compound has a quaternary carbon center, which significantly influences its chemical behavior. vulcanchem.com

The reactivity of substituted 1-bromo-2-fluorocyclohexanes is a subject of ongoing research, particularly in the context of their use as intermediates in the synthesis of complex molecules. chemimpex.com For instance, they can undergo nucleophilic substitution reactions where the bromine atom is displaced, or elimination reactions to form fluorinated cyclohexenes. evitachem.com The presence of the fluorine atom often modulates the reactivity compared to their non-fluorinated analogs. cdnsciencepub.com

Comparison with Other Vicinal Fluorohalides

The chemical properties and reactivity of this compound can be better understood by comparing it with other vicinal fluorohalides, such as 1-chloro-2-fluorocyclohexane, and their acyclic and different ring-sized analogs.

Reactivity in Nucleophilic Substitution:

In nucleophilic substitution reactions, the nature of the leaving group is a critical factor. Bromine is generally a better leaving group than chlorine because the bromide ion is a weaker base than the chloride ion. Consequently, this compound is expected to be more reactive towards nucleophiles than 1-chloro-2-fluorocyclohexane in SN2 reactions. The presence of the adjacent fluorine atom can influence the reaction rate through its inductive effect, which polarizes the C-Br bond.

Studies on similar compounds, like 1-bromo-2-fluoroethane, have shown that they are less reactive than their corresponding n-alkyl bromide counterparts in reactions with nucleophiles like the thiophenoxide ion. cdnsciencepub.com This decreased reactivity is attributed to the electron-withdrawing effect of the adjacent fluorine atom.

Stereochemistry and Elimination Reactions:

The stereochemistry of vicinal dihalides plays a crucial role in their elimination reactions. For example, the elimination of HBr from trans-1-bromo-2-fluorocyclohexane (B93228) can lead to the formation of fluorocyclohexene. The anti-periplanar arrangement of the hydrogen and the leaving group (bromine) is generally favored for E2 elimination.

Comparison with Acyclic and Other Cyclic Analogs:

Comparing cyclic and acyclic vicinal fluorohalides reveals differences in reactivity due to ring strain and conformational constraints. For instance, the reduction of trans-1-bromo-2-fluorocyclohexane with lithium aluminum hydride yields fluorocyclohexane (B1294287), while erythro-1-bromo-2-fluoro-1,2-diphenylethane undergoes elimination to form trans-stilbene. cdnsciencepub.com This highlights how the molecular framework influences the reaction pathway.

The table below provides a comparison of key properties of this compound with related vicinal fluorohalides.

| Property | This compound | 1-Chloro-2-fluorocyclohexane | 1-Bromo-2-fluorocyclopentane |

| Molecular Formula | C6H10BrF nist.gov | C6H10ClF nih.gov | C5H8BrF |

| Molecular Weight ( g/mol ) | 181.05 nih.gov | 136.59 nih.gov | 167.02 |

| Reactivity Trend in SN2 | Generally higher than chloro-analog chegg.com | Generally lower than bromo-analog | Influenced by ring strain |

Ring-Expanded and Ring-Contracted Derivatives

The synthesis and reactivity of ring-expanded and ring-contracted analogs of this compound, such as 1-bromo-2-fluorocycloheptane and 1-bromo-2-fluorocyclopentane, provide insights into the effects of ring size on chemical behavior.

Synthesis:

The synthesis of these derivatives often follows similar strategies to that of the cyclohexane analog, primarily through the halofluorination of the corresponding cycloalkene. For example, trans-1-bromo-2-fluorocyclopentane can be synthesized for use in various chemical studies. achemblock.com The synthesis of fluorocycloheptane (B3269636) has also been reported, suggesting the feasibility of preparing its brominated derivative. chemsynthesis.com

Reactivity:

The reactivity of these cyclic fluorohalides is significantly influenced by ring strain. Cyclopentane rings have notable angle strain, which can affect reaction rates and equilibria. In contrast, cyclohexane exists in a stable chair conformation with minimal strain, while cycloheptane (B1346806) has higher conformational flexibility and associated strain.

In nucleophilic substitution reactions, the transition state geometry is crucial. For SN2 reactions, the backside attack of the nucleophile can be sterically hindered by the cyclic structure. This steric hindrance is generally more pronounced in the more rigid cyclohexane system compared to the more flexible cycloheptane.

Elimination reactions are also affected by ring size. The requirement for a periplanar arrangement of the leaving groups in E2 reactions can be more easily achieved in some ring systems than others.

Recent research has also explored skeletal ring contractions, for instance, in the stereoselective synthesis of cis-α,α-difluorocyclopropanes from larger ring systems, highlighting the potential for these derivatives to undergo complex rearrangements. acs.org

The table below summarizes some key information for these analogs.

| Compound | Molecular Formula | Key Synthetic Precursor | Notable Reactivity Feature |

| 1-Bromo-2-fluorocyclopentane | C5H8BrF | Cyclopentene | Subject to ring strain effects in reactions |

| 1-Bromo-2-fluorocycloheptane | C7H12BrF | Cycloheptene | Increased conformational flexibility may influence reaction pathways |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Energetics and Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of atoms in a molecule and their relative energies. For 1-bromo-2-fluorocyclohexane, these calculations focus on the various possible stereoisomers and their corresponding chair conformations.

The stability of substituted cyclohexanes is largely governed by the preference for substituents to occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. quimicaorganica.orglibretexts.orgyoutube.com In the case of 1,2-disubstituted cyclohexanes, the relative stability of conformers also depends on the electronic interactions between the substituents.

For trans-1,2-dihalocyclohexanes, a notable "gauche effect" can be observed, where the diaxial conformer is surprisingly stable, or even more stable than the diequatorial conformer, especially in nonpolar solvents. nih.gov This is attributed to stabilizing hyperconjugative interactions. For trans-1,2-difluorocyclohexane and trans-1,2-dichlorocyclohexane, the diaxial conformer is significantly populated. nih.gov By analogy, for trans-1-bromo-2-fluorocyclohexane (B93228), we can expect a delicate balance between the steric preference for equatorial positions and the electronic preference for a diaxial arrangement.

Theoretical calculations on analogous trans-1,2-dihalocyclohexanes show the following energy differences between the diequatorial (ee) and diaxial (aa) conformers in the vapor phase:

| Compound | E(ee) - E(aa) (kcal/mol) in Vapour Phase |

| trans-1,2-difluorocyclohexane | 0.10 nih.gov |

| trans-1,2-dichlorocyclohexane | 0.95 nih.gov |

| trans-1,2-dibromocyclohexane | 1.40 nih.gov |

This interactive table is based on data for analogous compounds.

For cis-1-bromo-2-fluorocyclohexane, one substituent must be axial and the other equatorial. The preferred conformation will place the bulkier bromine atom in the equatorial position to minimize steric strain. libretexts.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and energetics of molecules. DFT calculations, often using hybrid functionals like B3LYP, provide a good balance between accuracy and computational cost for systems like this compound. nih.govacs.orgresearchgate.net

Applications of DFT to halocyclohexanes include:

Geometry Optimization: Determining the precise bond lengths, bond angles, and dihedral angles for the different conformers of this compound. acs.orgresearchgate.net

Energy Calculations: Calculating the relative energies of the conformers to predict their equilibrium populations. acs.orgresearchgate.net Studies on 1,2-dihalocyclohexanes have shown that DFT can accurately predict the small energy differences between conformers. nih.govacs.org

Vibrational Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structures correspond to energy minima and to simulate infrared (IR) and Raman spectra.

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to understand the stabilizing hyperconjugative interactions, such as those between an axial C-X bond and the vicinal C-C bonds, which contribute to the stability of the diaxial conformer in trans-1,2-dihalocyclohexanes. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations provide a way to explore the conformational landscape of a molecule over time by solving Newton's equations of motion for the atoms. nih.govlibretexts.org For this compound, MD simulations can reveal the dynamics of the chair-to-chair interconversion and the populations of different conformers at a given temperature. nih.gov

While specific MD studies on this compound are scarce, the methodology has been successfully applied to other substituted cyclohexanes. nih.govacs.org Such simulations can provide insights into:

The energy barriers for ring flipping.

The time-averaged distribution of conformers.

The influence of solvent on the conformational equilibrium.

A generalized workflow for an MD simulation is as follows:

| Step | Description |

| Initialization | Define the initial positions and velocities of all atoms in the system. |

| Force Field | Select a force field (e.g., AMBER, CHARMM) that describes the potential energy of the system as a function of atomic coordinates. |

| Minimization | Minimize the energy of the initial structure to remove any unfavorable atomic clashes. |

| Equilibration | Allow the system to evolve under controlled temperature and pressure until it reaches a stable state. |

| Production Run | Run the simulation for a longer period to collect data on the trajectories of the atoms. |

| Analysis | Analyze the trajectories to obtain information about conformational changes, energies, and other properties. |

This interactive table outlines the general steps in a molecular dynamics simulation.

Predictive Modeling of Reactivity and Selectivity

Predictive models, often based on Quantitative Structure-Activity Relationships (QSAR), can be used to estimate the reactivity and selectivity of this compound in various chemical reactions. acs.orgnih.gov These models establish a mathematical relationship between the chemical structure and the biological or chemical activity of a compound.

For the halogenation of alkanes, the reactivity of C-H bonds is known to follow the trend: tertiary > secondary > primary. libretexts.orgmsu.edu In this compound, all C-H bonds are secondary. However, the presence of the electron-withdrawing halogen atoms will influence the reactivity of the adjacent C-H bonds.

Predictive models for the reactivity of halogenated alkanes often consider descriptors such as:

Electronic properties: Partial atomic charges, orbital energies (HOMO/LUMO).

Steric properties: Molecular volume, surface area.

Topological indices: Descriptors that quantify the branching and connectivity of the molecule.

Theoretical Frameworks for Understanding Fluorine Effects

The presence of a fluorine atom in this compound introduces several unique stereoelectronic effects that influence its conformation and reactivity. acs.orgnih.govnih.gov

Inductive Effect: Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I) that polarizes the C-F bond and influences the charge distribution in the rest of the molecule.

Gauche Effect: In 1,2-disubstituted systems, the tendency for a conformation with a gauche arrangement of electronegative substituents to be more stable than the anti arrangement is known as the gauche effect. This is particularly relevant for the diequatorial conformer of trans-1-bromo-2-fluorocyclohexane. nih.gov

Hyperconjugation: The interaction of the C-F bond with other orbitals in the molecule can influence conformational preferences. For example, hyperconjugation between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals can lead to stabilization.

Steric Effects: While fluorine has a relatively small van der Waals radius, steric interactions, particularly 1,3-diaxial interactions, still play a crucial role in determining the most stable conformation. quimicaorganica.orglibretexts.orgyoutube.com

These theoretical frameworks provide a basis for understanding the subtle balance of forces that dictates the structure and reactivity of this compound. The interplay of these effects makes it an interesting subject for further detailed computational investigation.

Q & A

Basic Questions

Q. What are the key considerations for safely handling 1-bromo-2-fluorocyclohexane in laboratory settings?

- Methodological Answer : Prioritize flammability precautions (e.g., avoiding ignition sources, static discharge) as indicated by GHS classification (H226) and use explosion-proof equipment . Employ chemical-resistant gloves (e.g., nitrile) and protective clothing, adhering to OSHA-compliant protocols for volatile organohalides. Store in tightly sealed containers under inert gas to prevent degradation .

Q. How is the IUPAC nomenclature applied to this compound, and what structural features dictate its naming?

- Methodological Answer : Substituent priority follows alphabetical order (fluoro > bromo) and numerical positioning. The cyclohexane ring is numbered to assign the lowest possible locants to halogens, with bromine at position 1 and fluorine at position 2. Avoid common errors, such as misprioritizing substituents like methyl groups, as demonstrated in analogous fluorocyclohexane nomenclature .

Q. What analytical techniques are recommended to verify the purity and stability of this compound?

- Methodological Answer : Use gas chromatography (GC) with flame ionization detection for purity assessment (>96.0% as per historical data) . Monitor decomposition via NMR (e.g., tracking Br-F coupling patterns) and FTIR to detect hydrolytic byproducts. Store samples at -20°C under argon to mitigate thermal or photolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields involving this compound as a precursor?

- Methodological Answer : Conduct systematic variable testing (e.g., temperature, solvent polarity, catalyst loading) to identify yield-limiting factors. Cross-reference synthetic protocols with databases like REAXYS to validate reproducibility. For example, discrepancies in nucleophilic substitution efficiency may arise from steric hindrance or competing elimination pathways; kinetic studies under controlled conditions can clarify mechanisms .

Q. What computational strategies can predict the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and compare activation energies for bromine vs. fluorine substitution. Tools like PISTACHIO or BKMS_METABOLIC databases enable reactivity predictions based on electronic (e.g., σ-parameters) and steric profiles. Validate predictions experimentally using Suzuki-Miyaura coupling with para-substituted arylboronic acids .

Q. How should researchers design experiments to analyze the stereochemical outcomes of this compound in ring-opening reactions?

- Methodological Answer : Utilize chiral GC columns or HPLC with polarimetric detection to separate enantiomers. Perform kinetic resolution studies under varying nucleophile concentrations (e.g., Grignard reagents). Compare results to analogous cyclohexane derivatives (e.g., 1-bromo-2-methylcyclohexane) to isolate fluorine’s electronic effects on stereoselectivity .

Q. What frameworks (e.g., FINER criteria) ensure rigorous experimental design for studies on this compound?

- Methodological Answer : Apply the FINER framework to evaluate feasibility (e.g., synthesis scalability), novelty (e.g., unexplored fluorinated analogs), and relevance (e.g., applications in medicinal chemistry). For mechanistic studies, use PICO to define populations (reaction systems), interventions (catalysts), comparators (control substrates), and outcomes (yield/stereochemistry) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the thermal stability of this compound?

- Methodological Answer : Replicate stability assays under standardized conditions (e.g., TGA/DSC at 5°C/min heating rates). Cross-validate with accelerated aging studies (40°C/75% RH) and compare to structurally similar compounds (e.g., 1-bromo-4-fluorocyclohexane). Discrepancies may arise from impurities or moisture content; use Karl Fischer titration to quantify water in samples .

Q. What statistical methods are appropriate for interpreting variability in toxicity profiles of this compound derivatives?

- Methodological Answer : Apply multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with in vitro toxicity endpoints (e.g., IC50). Use principal component analysis (PCA) to identify outlier datasets, and validate hypotheses via Ames tests or zebrafish embryo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.